molecular formula C11H13N3 B1598827 2-(2-Methyl-1H-imidazol-1-yl)benzylamine CAS No. 876717-29-2

2-(2-Methyl-1H-imidazol-1-yl)benzylamine

Cat. No. B1598827
CAS RN: 876717-29-2
M. Wt: 187.24 g/mol
InChI Key: JCHDRPRQPSKZQK-UHFFFAOYSA-N
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Description

“2-(2-Methyl-1H-imidazol-1-yl)benzylamine” is a nitrogen heterocycle . It is also known as 1-Benzyl-2-methylimidazole .


Synthesis Analysis

The synthesis of 1-Benzyl-2-methylimidazole involves treatment with ammonia and sodium, which yields 2-methylimidazole . More detailed synthesis methods and applications of imidazole derivatives can be found in various studies .


Molecular Structure Analysis

The molecular structure of “2-(2-Methyl-1H-imidazol-1-yl)benzylamine” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The molecule has a molecular weight of 172.2264 .


Chemical Reactions Analysis

Imidazole is an amphoteric compound, showing both acidic and basic properties . It forms mixed ligand Pt (II) complexes . More detailed information about the chemical reactions involving imidazole derivatives can be found in various studies .


Physical And Chemical Properties Analysis

“2-(2-Methyl-1H-imidazol-1-yl)benzylamine” is a white or colorless solid that is highly soluble in water and other polar solvents . More detailed physical and chemical properties can be found in various sources .

Scientific Research Applications

Comprehensive Analysis of 2-(2-Methyl-1H-imidazol-1-yl)benzylamine Applications

Catalyst in Epoxy Resin Systems: This compound may serve as a catalyst in the curing reaction of biphenyl epoxy resin systems, which are used in high-performance composites and coatings due to their excellent mechanical properties and thermal stability .

Synthesis of Substituted Imidazoles: It plays a role in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules utilized across various everyday applications, including pharmaceuticals and agrochemicals .

Anti-tubercular Activity: Imidazole derivatives synthesized using this compound have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis, indicating potential medicinal applications .

Material Science Research: The compound’s derivatives are investigated for their potential use in material science, particularly in creating new materials with desirable properties such as enhanced durability or specific reactivity .

Biological Potential: Imidazole compounds, including those derived from this compound, have shown a range of biological activities, suggesting their use in developing therapeutic agents .

Chemical Synthesis: It is involved in chemical synthesis processes that form C–N bonds, which are fundamental in constructing complex organic molecules for various industrial and research applications .

ChemicalBook RSC Publishing BMC Chemistry Sigma-Aldrich RSC Publishing

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their versatility and utility in various areas .

properties

IUPAC Name

[2-(2-methylimidazol-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-13-6-7-14(9)11-5-3-2-4-10(11)8-12/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHDRPRQPSKZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424420
Record name 1-[2-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-1H-imidazol-1-yl)benzylamine

CAS RN

876717-29-2
Record name 1-[2-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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